2-Ethyl-2,5-dihydro-4-methylthiazole is a heterocyclic compound belonging to the thiazoline class of organic compounds. Thiazolines are characterized by a five-membered unsaturated ring containing one nitrogen atom, one sulfur atom, and three carbon atoms. This compound is known for its distinctive flavors reminiscent of chocolate, coffee, and meat, making it relevant in flavor chemistry and food science. The compound's IUPAC name is 2-ethyl-4,5-dimethyl-2,5-dihydro-1,3-thiazole, and it has a CAS Registry Number of 76788-46-0 .
The synthesis of 2-Ethyl-2,5-dihydro-4-methylthiazole can be achieved through several methods, primarily involving cyclization reactions. One common approach involves the reaction of appropriate precursors under controlled conditions to form the thiazoline structure.
The molecular formula for 2-Ethyl-2,5-dihydro-4-methylthiazole is C7H13NS, with an average molecular weight of approximately 143.25 g/mol. The structure features a five-membered ring with specific substituents that contribute to its chemical properties.
2-Ethyl-2,5-dihydro-4-methylthiazole participates in various chemical reactions typical of thiazoline compounds.
The mechanism of action for 2-Ethyl-2,5-dihydro-4-methylthiazole primarily revolves around its role as a flavor compound and potential biological activity.
The compound's flavor profile suggests that it interacts with taste receptors in humans, contributing to sensory experiences associated with food consumption. Additionally, its structural features may allow it to participate in biochemical pathways relevant to metabolism or flavor synthesis in food systems .
The compound's boiling point and melting point data are essential for practical applications in food technology and synthetic chemistry .
The primary applications of 2-Ethyl-2,5-dihydro-4-methylthiazole include:
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